molecular formula C14H15NO B14237248 1-Phenyl-4-(1H-pyrrol-2-yl)butan-2-one CAS No. 396727-61-0

1-Phenyl-4-(1H-pyrrol-2-yl)butan-2-one

Cat. No.: B14237248
CAS No.: 396727-61-0
M. Wt: 213.27 g/mol
InChI Key: ASMYLUPUFASINX-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Phenyl-4-(1H-pyrrol-2-yl)butan-2-one can be achieved through several methods. One common approach involves the condensation of 1-phenyl-1-butanone with pyrrole under acidic conditions. This reaction typically requires a catalyst such as iron(III) chloride and is carried out in an organic solvent like ethanol .

Industrial Production Methods

Industrial production of this compound often involves the use of continuous flow reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

1-Phenyl-4-(1H-pyrrol-2-yl)butan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Phenyl-4-(1H-pyrrol-2-yl)butan-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-Phenyl-4-(1H-pyrrol-2-yl)butan-2-one involves its interaction with various molecular targets and pathways. It is known to inhibit specific enzymes and receptors, leading to its biological effects. For example, it may inhibit cyclooxygenase enzymes, resulting in anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

    2-Acetylpyrrole: Similar in structure but lacks the phenyl group.

    1-Phenyl-2-pyrrolidinone: Contains a pyrrolidinone ring instead of a pyrrole ring.

    1-Phenyl-1-butanone: Lacks the pyrrole ring.

Uniqueness

1-Phenyl-4-(1H-pyrrol-2-yl)butan-2-one is unique due to its combination of a phenyl group and a pyrrole ring, which imparts distinct chemical and biological properties. This combination allows it to participate in a variety of chemical reactions and exhibit diverse biological activities .

Properties

CAS No.

396727-61-0

Molecular Formula

C14H15NO

Molecular Weight

213.27 g/mol

IUPAC Name

1-phenyl-4-(1H-pyrrol-2-yl)butan-2-one

InChI

InChI=1S/C14H15NO/c16-14(9-8-13-7-4-10-15-13)11-12-5-2-1-3-6-12/h1-7,10,15H,8-9,11H2

InChI Key

ASMYLUPUFASINX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(=O)CCC2=CC=CN2

Origin of Product

United States

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